molecular formula C12H16O3 B2651286 Ethyl 2-(3-methylphenoxy)propanoate CAS No. 152855-53-3

Ethyl 2-(3-methylphenoxy)propanoate

Cat. No.: B2651286
CAS No.: 152855-53-3
M. Wt: 208.257
InChI Key: CKUZLPDJOVBVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 3-methylphenol (m-cresol) and ethyl 2-bromopropionate. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methylphenoxy)propanoate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of m-cresol with ethyl 2-bromopropionate in the presence of a base such as caesium carbonate. The reaction is carried out in an anhydrous solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 90°C) under a nitrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylphenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-methylphenol and ethyl propanoate.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Aqueous NaOH or HCl can be used for hydrolysis reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: 3-methylphenol and ethyl propanoate.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active compounds that interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(3-methylphenoxy)propanoate can be compared with other similar esters, such as:

  • Ethyl 2-(2-methylphenoxy)propanoate
  • Ethyl 2-(4-methylphenoxy)propanoate
  • Mthis compound

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methyl group on the phenoxy ring influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 2-(3-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUZLPDJOVBVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.